

Application Notes and Protocols: Synthesis of Aziridines from Imines using Trimethylsulfonium Iodide

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Compound of Interest

Compound Name: Trimethylsulfonium iodide

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Introduction

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity as synthetic intermediates. The Corey-Chaykovsky reaction provides a powerful and reliable method for the preparation of aziridines from imines through the reaction with a sulfur ylide generated in situ from **trimethylsulfonium iodide**. This reaction, an extension of the analogous epoxidation of carbonyl compounds, offers a straightforward route to a variety of N-substituted aziridines, often with good to excellent yields and diastereoselectivity.^{[1][2][3]} This document provides detailed application notes and experimental protocols for this transformation.

Reaction Principle and Mechanism

The core of this aziridination reaction is the generation of dimethylsulfonium methylide, a sulfur ylide, by the deprotonation of **trimethylsulfonium iodide** with a strong base, typically sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).^{[4][5]} The resulting ylide acts as a nucleophile and attacks the electrophilic carbon of the imine. This addition leads to the formation of a betaine intermediate, which then undergoes an

intramolecular nucleophilic substitution, with the nitrogen anion displacing the dimethyl sulfide leaving group to form the aziridine ring.[6]

The overall transformation is a methylene transfer to the imine double bond. The reaction is known to be diastereoselective, often favoring the formation of the trans aziridine, although the stereochemical outcome can be influenced by the nature of the substituents on the imine and the reaction conditions.[1]

Caption: Reaction mechanism for aziridine synthesis.

Experimental Protocols

General Protocol for the Aziridination of N-Sulfinyl Imines

This protocol is adapted from a control experiment described in the literature and provides a general procedure for the reaction of N-sulfinyl imines with **trimethylsulfonium iodide**.[5]

Materials:

- N-Sulfinyl imine
- **Trimethylsulfonium iodide**
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Pentane (for washing NaH)
- Standard glassware for anhydrous reactions (oven-dried)
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Preparation of the Ylide:
 - To a suspension of sodium hydride (3 equivalents, pentane-washed 60% dispersion in mineral oil) in anhydrous THF (2 mL), add **trimethylsulfonium iodide** (3 equivalents).
 - Stir the mixture at room temperature for 10 minutes. The cloudy reaction mixture should turn clear, indicating the formation of the sulfur ylide.
- Aziridination Reaction:
 - To the freshly prepared ylide solution, add a solution of the N-sulfinyl imine (1 equivalent) in anhydrous THF (2 mL) dropwise.
 - After the addition is complete, warm the reaction mixture to 80°C and stir for 12 hours.
- Work-up and Purification:
 - Allow the reaction mixture to cool to room temperature.
 - Carefully quench the reaction with water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford the desired aziridine.

General Considerations and Safety Precautions

- Sodium hydride is a pyrophoric and water-reactive reagent. It should be handled with extreme care under an inert atmosphere.
- Anhydrous solvents and inert atmosphere techniques are crucial for the successful formation of the sulfur ylide.
- The reaction temperature and time may need to be optimized for different substrates.

- **Trimethylsulfonium iodide** is a moisture-sensitive solid.

Data Presentation: Substrate Scope and Yields

The Corey-Chaykovsky aziridination using **trimethylsulfonium iodide** is applicable to a range of imines, particularly those with electron-withdrawing groups on the nitrogen atom, such as sulfonyl or sulfinyl groups, which activate the imine towards nucleophilic attack.

Table 1: Aziridination of N-tert-Butanesulfinyl Imines

Entry	Imine Substrate (Ar)	Yield (%)	Diastereomeric Excess (d.e.) (%)	Reference
1	Phenyl	84	95	[7]
2	4-Chlorophenyl	75	92	[7]
3	4-Methoxyphenyl	81	90	[7]
4	2-Thienyl	71	85	[7]
5	Cyclohexyl	63	77	[7]

Table 2: Aziridination of N-Sulfonyl Imines

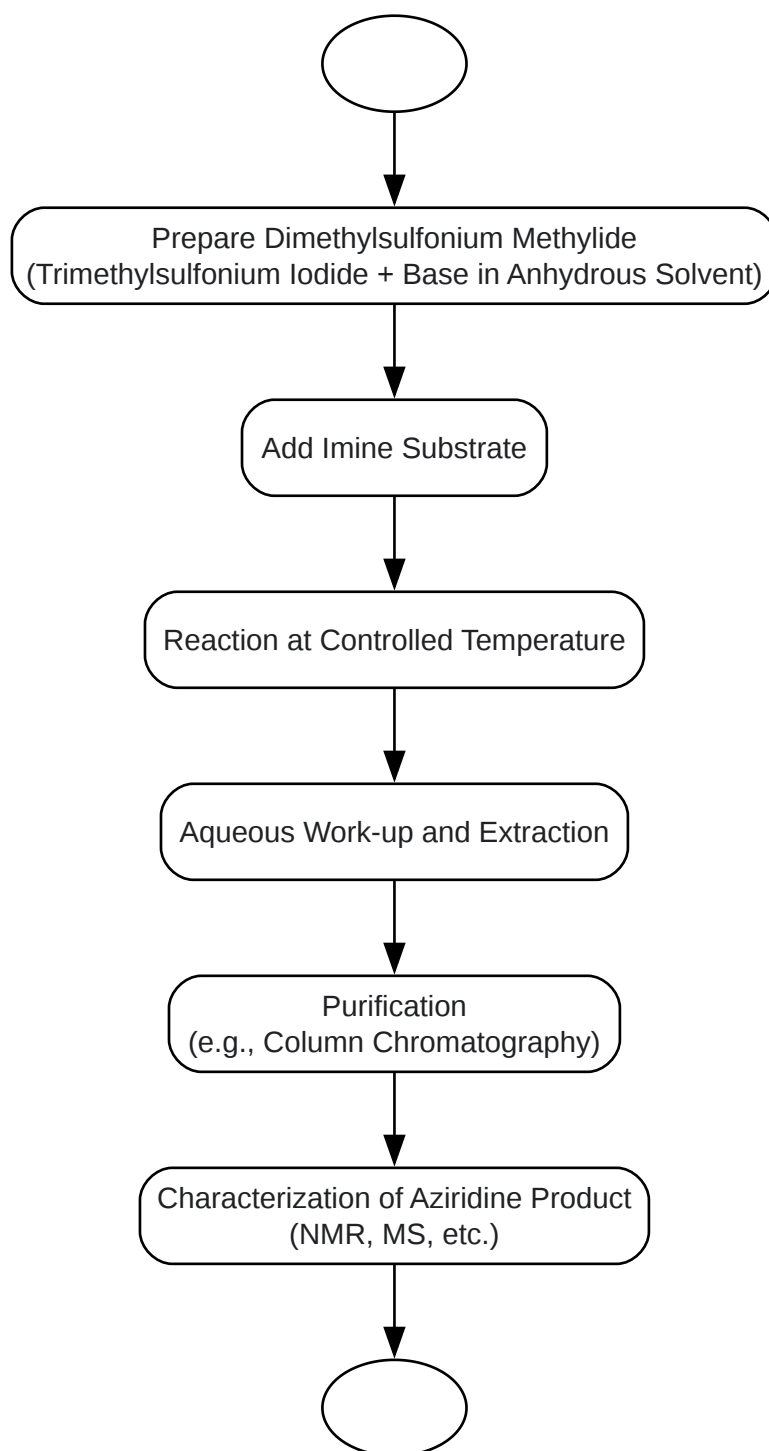
Entry	Imine Substrate (Ar)	N-Protecting Group	Yield (%)	Diastereoselectivity (cis:trans)	Reference
1	Phenyl	Tosyl (Ts)	High	Predominantly trans	[8]
2	4-Nitrophenyl	Tosyl (Ts)	Good	Predominantly trans	[9]
3	Naphthalenyl	Tosyl (Ts)	Good	Predominantly trans	[9]

Applications in Synthesis

The aziridines synthesized via this method are valuable intermediates in organic synthesis. The strained three-membered ring can be opened by a variety of nucleophiles, providing access to a wide range of functionalized amines, amino alcohols, and other nitrogen-containing compounds. This makes the Corey-Chaykovsky aziridination a key step in the synthesis of complex molecules, including natural products and pharmaceuticals.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of aziridines using **trimethylsulfonium iodide**.



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Caption: General experimental workflow for aziridination.

Conclusion

The synthesis of aziridines from imines using **trimethylsulfonium iodide** is a robust and versatile method. The reaction proceeds via the Corey-Chaykovsky reaction mechanism, involving the in situ generation of a sulfur ylide. This protocol provides a reliable route to a variety of N-substituted aziridines with good yields and diastereoselectivity. The operational simplicity and broad applicability of this reaction make it a valuable tool for researchers in organic synthesis and drug development.

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